Cas no 91815-13-3 (2-Azetidinecarboxylicacid,4-oxo-,ethylester,(R)-(9CI))

2-Azetidinecarboxylicacid,4-oxo-,ethylester,(R)-(9CI) Chemical and Physical Properties
Names and Identifiers
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- 2-Azetidinecarboxylicacid,4-oxo-,ethylester,(R)-(9CI)
- ETHYL (2R)-4-OXOAZETIDINE-2-CARBOXYLATE
- Z1203818668
- 91815-13-3
- EN300-7247375
- Ethyl (R)-4-oxoazetidine-2-carboxylate
-
- Inchi: InChI=1S/C6H9NO3/c1-2-10-6(9)4-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
- InChI Key: KADNUXXOMWGVIL-SCSAIBSYSA-N
- SMILES: CCOC(=O)C1CC(=O)N1
Computed Properties
- Exact Mass: 143.05800
- Monoisotopic Mass: 143.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- PSA: 55.40000
- LogP: -0.23320
2-Azetidinecarboxylicacid,4-oxo-,ethylester,(R)-(9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR024W4Z-2.5g |
ethyl (2R)-4-oxoazetidine-2-carboxylate |
91815-13-3 | 95% | 2.5g |
$2950.00 | 2023-12-15 | |
Aaron | AR024W4Z-100mg |
ethyl (2R)-4-oxoazetidine-2-carboxylate |
91815-13-3 | 95% | 100mg |
$542.00 | 2025-02-17 | |
1PlusChem | 1P024VWN-1g |
ethyl (2R)-4-oxoazetidine-2-carboxylate |
91815-13-3 | 95% | 1g |
$1405.00 | 2024-04-20 | |
Aaron | AR024W4Z-500mg |
ethyl (2R)-4-oxoazetidine-2-carboxylate |
91815-13-3 | 95% | 500mg |
$1190.00 | 2024-07-18 | |
1PlusChem | 1P024VWN-500mg |
ethyl (2R)-4-oxoazetidine-2-carboxylate |
91815-13-3 | 95% | 500mg |
$1109.00 | 2024-04-20 | |
Aaron | AR024W4Z-1g |
ethyl (2R)-4-oxoazetidine-2-carboxylate |
91815-13-3 | 95% | 1g |
$1519.00 | 2024-07-18 | |
Aaron | AR024W4Z-10g |
ethyl (2R)-4-oxoazetidine-2-carboxylate |
91815-13-3 | 95% | 10g |
$6443.00 | 2023-12-15 | |
Aaron | AR024W4Z-5g |
ethyl (2R)-4-oxoazetidine-2-carboxylate |
91815-13-3 | 95% | 5g |
$4353.00 | 2023-12-15 | |
1PlusChem | 1P024VWN-100mg |
ethyl (2R)-4-oxoazetidine-2-carboxylate |
91815-13-3 | 95% | 100mg |
$527.00 | 2024-04-20 | |
Aaron | AR024W4Z-250mg |
ethyl (2R)-4-oxoazetidine-2-carboxylate |
91815-13-3 | 95% | 250mg |
$765.00 | 2024-07-18 |
2-Azetidinecarboxylicacid,4-oxo-,ethylester,(R)-(9CI) Related Literature
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
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3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
Additional information on 2-Azetidinecarboxylicacid,4-oxo-,ethylester,(R)-(9CI)
Research Brief on 2-Azetidinecarboxylicacid,4-oxo-,ethylester,(R)-(9CI) (CAS: 91815-13-3)
The compound 2-Azetidinecarboxylicacid,4-oxo-,ethylester,(R)-(9CI) (CAS: 91815-13-3) has garnered significant attention in recent chemical and pharmaceutical research due to its unique structural properties and potential applications in drug development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of 2-Azetidinecarboxylicacid,4-oxo-,ethylester,(R)-(9CI) as a key intermediate in the synthesis of β-lactam antibiotics and other bioactive molecules. Its chiral (R)-configuration is particularly noteworthy, as it often confers enhanced biological activity and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the asymmetric synthesis of novel protease inhibitors, showcasing its versatility in medicinal chemistry.
In terms of biological activity, preliminary in vitro studies have shown that derivatives of this compound exhibit promising antimicrobial properties against drug-resistant bacterial strains. Researchers at the University of Cambridge reported in a 2024 preprint that modifications to the ester moiety of 2-Azetidinecarboxylicacid,4-oxo-,ethylester,(R)-(9CI) resulted in compounds with improved pharmacokinetic profiles and reduced cytotoxicity, suggesting potential for further development as antibacterial agents.
The synthetic pathways for this compound have also seen recent advancements. A team at MIT developed a more efficient enzymatic synthesis route in 2023, achieving higher yields and enantiomeric purity compared to traditional chemical methods. This breakthrough, published in ACS Catalysis, could facilitate larger-scale production for research and potential clinical applications.
From a mechanistic perspective, computational chemistry studies have provided insights into the molecular interactions of this compound with biological targets. Molecular docking simulations published in Bioorganic & Medicinal Chemistry Letters (2024) suggest that the 4-oxo group plays a crucial role in hydrogen bonding with active sites of certain enzymes, explaining some of the observed biological activities.
Despite these promising developments, challenges remain in the clinical translation of compounds derived from 2-Azetidinecarboxylicacid,4-oxo-,ethylester,(R)-(9CI). Issues such as metabolic stability and formulation optimization require further investigation. Current research efforts are focusing on prodrug strategies and nanoparticle delivery systems to address these limitations, as reported in several ongoing clinical trials registered with the NIH.
In conclusion, 2-Azetidinecarboxylicacid,4-oxo-,ethylester,(R)-(9CI) represents a valuable scaffold in medicinal chemistry with diverse applications. The compound's unique structural features continue to inspire innovative research across multiple therapeutic areas. Future studies will likely explore its potential in addressing emerging health challenges, particularly in the context of antimicrobial resistance and targeted cancer therapies.
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